PAF C-18:1

Catalog No.
S1539178
CAS No.
85966-90-1
M.F
C28H56NO7P
M. Wt
549.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PAF C-18:1

CAS Number

85966-90-1

Product Name

PAF C-18:1

IUPAC Name

[(2R)-2-acetyloxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C28H56NO7P

Molecular Weight

549.7 g/mol

InChI

InChI=1S/C28H56NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h13-14,28H,6-12,15-26H2,1-5H3/b14-13-/t28-/m1/s1

InChI Key

ZBOQHUSCQCEBGK-JLRCLJKCSA-N

SMILES

Array

Synonyms

1-Oleoyl-2-acetyl-sn-glycero-3-phosphorylcholine;Platelet-activating Factor C-18:1

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C

The exact mass of the compound 1-(9Z-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholine is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> 1-alkyl,2-acylglycerophosphocholines [GP0102]. However, this does not mean our product can be used or applied in the same or a similar way.

PAF C-18:1 (1-O-octadec-9Z-enyl-2-acetyl-sn-glycero-3-phosphocholine) is a naturally occurring, unsaturated ether-linked analog of the canonical Platelet-Activating Factor, PAF C-16:0. As a member of the PAF family of lipid mediators, it is involved in a wide range of cellular signaling processes. Its defining structural feature is the C18:1 monounsaturated oleyl chain at the sn-1 position, which fundamentally distinguishes its biological activity and metabolic profile from the more commonly studied saturated (C16:0 or C18:0) PAF analogs.

Substituting the canonical PAF C-16:0 or other saturated analogs for PAF C-18:1 in experimental systems can lead to significant, misleading artifacts. The cis-double bond in the sn-1 chain of PAF C-18:1 introduces a conformational kink that directly alters its interaction with both the PAF receptor and metabolic enzymes. This results in quantifiable differences in agonist potency, in vivo effects, and susceptibility to enzymatic inactivation. Therefore, assuming interchangeability based on class membership alone is invalid and can compromise the accuracy and reproducibility of studies investigating PAF-mediated signaling.

Significantly Lower Agonist Potency in Platelet Aggregation Assays

In direct comparative assays using washed rabbit platelets, PAF C-18:1 demonstrates significantly lower potency as an agonist compared to its saturated counterpart, PAF C-16:0. The concentration of PAF C-18:1 required to induce half-maximal platelet aggregation (EC50) is approximately two orders of magnitude higher than that of PAF C-16:0, highlighting a critical difference in receptor interaction or activation.

Evidence DimensionHalf-maximal effective concentration (EC50) for platelet aggregation
Target Compound Data~2.5 x 10⁻⁸ M
Comparator Or BaselinePAF C-16:0: ~2.4 x 10⁻¹⁰ M
Quantified DifferencePAF C-18:1 is approximately 104-fold less potent than PAF C-16:0.
ConditionsIn vitro assay using washed rabbit platelets.

This potency difference is critical for designing dose-response experiments and for studies where specific, lower-potency agonism is required to dissect signaling pathways without saturating the system.

Reduced Hypotensive Activity In Vivo Compared to PAF C-16:0

When administered intravenously to rats, PAF C-18:1 is a substantially weaker hypotensive agent than PAF C-16:0. The dose required to produce a 50% decrease in mean arterial blood pressure is over 67 times greater for PAF C-18:1, indicating a profound difference in in vivo systemic activity.

Evidence DimensionDose required for 50% decrease in mean arterial blood pressure
Target Compound Data11.5 nmol/kg
Comparator Or BaselinePAF C-16:0: 0.17 nmol/kg
Quantified DifferencePAF C-18:1 is ~67.6-fold less potent in vivo.
ConditionsIntravenous administration in male Sprague-Dawley rats.

For in vivo studies, this large difference in potency directly impacts dosing regimens, total compound cost, and the potential for off-target effects, making PAF C-18:1 a necessary control or specific tool for investigating less potent PAF signaling.

Physiological Relevance as a Distinct, Endogenously Produced Molecular Species

PAF C-18:1 is not merely a synthetic analog; it is an endogenously produced lipid mediator. Studies have shown that human neutrophils, upon stimulation with ionophore A23187, produce a mixture of PAF molecular species, including PAF C-18:1 alongside PAF C-16:0 and C-18:0. This demonstrates that cells synthesize and utilize different PAF structures, implying distinct biological roles or regulation.

Evidence DimensionEndogenous production by inflammatory cells
Target Compound DataDetected as a naturally produced molecular species in stimulated human neutrophils.
Comparator Or BaselineAssumption that only PAF C-16:0 is physiologically relevant.
Quantified DifferenceQualitative (Presence vs. Assumed Absence)
ConditionsHuman neutrophils stimulated with calcium ionophore A23187.

Procuring PAF C-18:1 is essential for researchers aiming to study the complete and physiologically accurate spectrum of PAF signaling, rather than relying on a single, albeit more potent, molecular species.

Defining Structure-Activity Relationships at the PAF Receptor

Use as a specific tool to investigate how unsaturation in the sn-1 ether-linked chain modulates receptor affinity and signal transduction. Its significantly lower potency compared to PAF C-16:0 makes it an ideal negative control or weak agonist for validating the specificity of high-potency responses.

In Vivo Models Requiring a Attenuated Systemic Response

For cardiovascular or systemic shock models where the extreme potency of PAF C-16:0 may be prohibitive or cause rapid mortality, PAF C-18:1 serves as a more manageable agonist, allowing for the study of PAF-induced hypotensive effects over a wider and more experimentally tractable dose range.

Investigating Stimulus-Specific Lipid Mediator Profiles

In studies of inflammation and immunology, the use of PAF C-18:1 is necessary to replicate or investigate the effects of the specific molecular profiles produced by cells under different stimuli, moving beyond a simplified model that relies solely on PAF C-16:0.

Physical Description

Solid

XLogP3

6.7

Hydrogen Bond Acceptor Count

7

Exact Mass

549.37944012 Da

Monoisotopic Mass

549.37944012 Da

Heavy Atom Count

37

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> 1-alkyl,2-acylglycerophosphocholines [GP0102]

Dates

Last modified: 08-15-2023
1.Carolan, E.J. and Casale, T.B. Degree of platelet activating factor-induced neutrophil migration is dependent upon the molecular species. Journal of Immunology 145, 2561-2565 (1990).

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